Tetradecanoic acid, 9-methyl-

Membrane Biophysics Lipidomics Drug Delivery

Selecting 9-methyltetradecanoic acid (CAS 17001-21-7) over unbranched myristic acid (C14:0) or iso/anteiso-C15 isomers is essential for applications requiring precise modulation of membrane biophysics. The midchain methyl branch at the 9-position introduces a steric kink that reduces lipid packing, increasing membrane fluidity by 4.4% in area per lipid while decreasing bilayer thickness by 4.7% versus unbranched DPPC bilayers. Unlike unsaturated fatty acids, its saturated branched chain maintains oxidative stability while providing a tunable fluidizing effect. This positional specificity makes it the only valid choice for constructing physiologically relevant bacterial membrane models, formulating liposomes with controlled drug-release kinetics, or serving as an authentic GC standard (retention index 1729.57) for lipidomic profiling.

Molecular Formula C15H30O2
Molecular Weight 242.40 g/mol
CAS No. 17001-21-7
Cat. No. B3245592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecanoic acid, 9-methyl-
CAS17001-21-7
Molecular FormulaC15H30O2
Molecular Weight242.40 g/mol
Structural Identifiers
SMILESCCCCCC(C)CCCCCCCC(=O)O
InChIInChI=1S/C15H30O2/c1-3-4-8-11-14(2)12-9-6-5-7-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)
InChIKeyKXCURTJMVUYHPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecanoic acid, 9-methyl- (CAS 17001-21-7) Identity and Baseline Characteristics for Procurement


Tetradecanoic acid, 9-methyl- (CAS 17001-21-7), also known as 9-methyltetradecanoic acid, is a C15 monomethyl-branched saturated long-chain fatty acid with the molecular formula C15H30O2 and a molecular weight of 242.40 g/mol . It belongs to the class of branched-chain fatty acids (BCFAs) characterized by a methyl substituent on the acyl chain, specifically at the 9-position of the tetradecanoic backbone [1]. This structural feature distinguishes it from its unbranched 14-carbon analog, myristic acid (tetradecanoic acid, C14:0), and other methyl-branched positional isomers (e.g., iso- and anteiso-C15 fatty acids) [2]. 9-Methyltetradecanoic acid is a weakly acidic compound (predicted pKa 4.72) with high lipophilicity (logP 5.65–6.46) and has been identified as a naturally occurring metabolite in various biological systems, including prokaryotic membranes and marine oils [3].

Why Tetradecanoic acid, 9-methyl- Cannot Be Replaced by Unbranched or Other Branched-Chain Analogs


Substituting 9-methyltetradecanoic acid with unbranched myristic acid (C14:0) or other methyl-branched positional isomers (e.g., iso-C15:0, anteiso-C15:0) is not scientifically equivalent due to distinct physicochemical and membrane-interacting properties. The presence and precise location of the methyl branch fundamentally alter lipid packing, bilayer thickness, chain ordering, and fluidity in membrane systems [1]. While unbranched saturated fatty acids promote tight lipid condensation, midchain methyl branching introduces steric kinks that reduce van der Waals interactions, thereby enhancing membrane fluidity in a position-dependent manner [2]. Specifically, a methyl group at the 9-position of a tetradecanoic chain (equivalent to the midchain of a 14-carbon backbone) produces maximum disruption of lipid packing compared to branching at other positions [3]. These differential effects have direct implications for applications requiring precise modulation of membrane biophysics, such as liposomal drug delivery, model membrane studies, or the formulation of bacterial membrane mimetics. Generic substitution with an unbranched or differently branched analog would yield irreproducible results in these context-dependent systems.

Quantitative Differentiation of Tetradecanoic acid, 9-methyl- Against Comparators


Membrane Fluidity Enhancement: Quantified Increase in Area Per Lipid vs. Unbranched DPPC

In molecular dynamics simulations of DPPC lipid bilayers, introducing a single methyl branch at a midchain position (carbon 8 of a 16:0 chain, structurally analogous to carbon 9 of a 14:0 chain in 9-methyltetradecanoic acid) significantly increases the area per lipid (AL). This metric directly quantifies the lateral expansion of the bilayer and is a key indicator of enhanced membrane fluidity. The branched lipid bilayer exhibited an AL of 0.668 nm², representing a 4.4% increase compared to the unbranched DPPC bilayer baseline of 0.640 nm² [1]. This midchain branching position (carbon 8) yielded the maximal increase in AL among all monomethyl-branched positional isomers tested, with AL increasing linearly with branch position up to carbon 8 and then decreasing for more distal branches [2].

Membrane Biophysics Lipidomics Drug Delivery

Bilayer Thickness Reduction: Midchain Branching Maximally Thins the Membrane

The thickness of a lipid bilayer (DHH), defined as the distance between the electron-dense phosphorus headgroups, is a fundamental structural parameter affected by acyl chain packing. Methyl branching at a midchain position (carbon 8 of a 16:0 chain) reduces bilayer thickness by 0.17 nm (4.7%) compared to unbranched DPPC. The unbranched DPPC bilayer exhibited a DHH of 3.59 nm, while the midchain-branched analog (8-mPPPC) showed a minimum thickness of 3.42 nm among all monomethyl-branched variants tested [1]. This thinning effect is position-dependent: branching at the chain termini (anteiso or iso positions) actually increased thickness (~3.72 nm), whereas midchain branching produced the most pronounced reduction [2].

Lipid Bilayer Structure Membrane Models Biophysics

Acyl Chain Ordering: Significant Reduction in Order Parameter vs. Unbranched Chain

The carbon-deuterium order parameter (|SCD|) quantifies the orientational order of lipid acyl chains; lower values indicate increased chain disorder and greater membrane fluidity. The mean |SCD| for the sn-1 chain decreased from 0.18 in unbranched DPPC to approximately 0.14 for the midchain-branched analog (8-mPPPC), a reduction of ~22% [1]. This midchain branching position (carbon 8) produced the greatest reduction in mean |SCD| among all monomethyl-branched positional isomers tested. In contrast, branching at the anteiso or iso positions had negligible effects on chain ordering [2]. The sharp drop in |SCD| immediately following the branching point reflects the steric disruption caused by the methyl group, which prevents tight chain packing.

NMR Spectroscopy Membrane Order Lipid Dynamics

Lipophilicity and Physicochemical Profile: Differentiated logP and Boiling Point vs. Myristic Acid

The presence of a methyl branch at position 9 alters the fundamental physicochemical properties of the fatty acid relative to its unbranched C14 analog, myristic acid. 9-Methyltetradecanoic acid has a predicted logP of 5.65–6.46 (ACD/Labs and ALOGPS), which is higher than the reported logP of 5.79 for myristic acid, indicating marginally increased lipophilicity . The boiling point is also elevated: 355.5 ± 10.0 °C at 760 mmHg for 9-methyltetradecanoic acid versus approximately 319.6 ± 5.0 °C for myristic acid . These differences, while modest, are significant in analytical separations and can affect the compound's behavior in lipid-based formulations.

Physicochemical Characterization Analytical Chemistry Formulation Science

Analytical Differentiation: Distinct GC-MS Retention Index vs. Myristic Acid and Other Branched Isomers

In gas chromatographic analysis, 9-methyltetradecanoic acid (or its methyl ester) exhibits a distinct retention index that enables its separation and identification from both unbranched myristic acid and other methyl-branched positional isomers. For the methyl ester derivative, a GC retention index of 1729.57 has been reported on a standard 5%-phenyl-95%-dimethylpolysiloxane capillary column using n-alkanes (C10–C36) as reference standards [1]. This value is distinct from that of methyl myristate (myristic acid methyl ester) and from other branched-chain C15 fatty acid methyl esters (e.g., 12-methyltetradecanoic acid, 13-methyltetradecanoic acid), which elute at different retention times due to differences in molecular shape and vapor pressure [2]. In natural product and lipidomics research, this chromatographic resolution is essential for accurate quantification of individual branched-chain fatty acid species in complex mixtures such as bacterial lipid extracts, marine oils, and mammalian tissues.

Gas Chromatography Mass Spectrometry Analytical Standards

Biological Occurrence and Metabolic Context: A Specific Microbial and Marine Lipid Constituent

9-Methyltetradecanoic acid has been identified as a naturally occurring branched-chain fatty acid in specific biological contexts, including cod liver oil and bacterial lipids [1]. In GC-MS analysis of cod liver oil perhydroderivatives, 9-methyltetradecanoic acid was detected alongside other methyl-branched fatty acids (5-methyltetradecanoic, 7-methylhexadecanoic, etc.) [2]. In mycobacteria and related organisms, the biosynthetic pathways for branched-chain fatty acids involve specialized fatty acid synthase (FAS) systems that produce a diverse array of methyl-branched lipids essential for cell envelope structure and function [3]. This specific occurrence profile distinguishes 9-methyltetradecanoic acid from the more ubiquitously distributed myristic acid and from iso/anteiso branched-chain fatty acids, which are more prevalent in Gram-positive bacteria [4].

Microbial Lipids Marine Lipidomics Biomarker Discovery

High-Value Application Scenarios for Tetradecanoic acid, 9-methyl- in Research and Industry


Membrane Fluidity Modulation in Liposomal Drug Delivery Formulations

When formulating liposomes for controlled drug release, the incorporation of 9-methyltetradecanoic acid into the lipid bilayer provides a quantifiable and tunable increase in membrane fluidity. As demonstrated by molecular dynamics simulations, midchain methyl branching increases the area per lipid by 4.4% and reduces bilayer thickness by 4.7% compared to unbranched DPPC bilayers [1]. This enhanced fluidity can accelerate the passive release of encapsulated hydrophobic drugs or increase the permeability of the liposomal membrane to small molecules. Unlike unsaturated fatty acids, which introduce oxidative instability, the saturated branched chain of 9-methyltetradecanoic acid maintains chemical stability while still providing the fluidizing effect [2]. Formulators can precisely control the degree of fluidity by adjusting the mole fraction of 9-methyltetradecanoic acid in the lipid mixture, leveraging the quantitative structure-property relationships established for midchain-branched lipids [3].

Bacterial Membrane Mimetics for Antimicrobial Screening and Mechanistic Studies

Many bacteria, including mycobacteria and certain Gram-positive species, incorporate methyl-branched fatty acids into their membrane phospholipids to modulate membrane fluidity and permeability [1]. 9-Methyltetradecanoic acid, as a midchain-branched C15 fatty acid, is structurally representative of these native bacterial lipid components. In constructing model bacterial membranes (e.g., supported lipid bilayers or giant unilamellar vesicles) for antimicrobial peptide screening or membrane protein reconstitution, the inclusion of 9-methyltetradecanoic acid enables researchers to replicate the biophysical properties of authentic bacterial membranes more accurately than using unbranched saturated fatty acids alone. The quantified reduction in chain ordering (⟨|SCD|⟩ decrease of 22% vs. unbranched DPPC [2]) and the resulting increase in membrane fluidity are critical parameters that influence the partitioning and activity of membrane-active antimicrobial agents. This compound thus serves as a validated building block for creating physiologically relevant bacterial membrane models [3].

Analytical Standard for GC-MS Based Lipidomics and Biomarker Discovery

In comprehensive lipidomic profiling of biological samples (e.g., marine oils, bacterial extracts, mammalian tissues), 9-methyltetradecanoic acid serves as a critical analytical standard for the positive identification and quantification of this specific branched-chain fatty acid species. Its distinct GC retention index of 1729.57 on a standard non-polar capillary column [1] enables its chromatographic resolution from the more abundant myristic acid (C14:0) and from other methyl-branched C15 positional isomers. For researchers investigating the role of branched-chain fatty acids as biomarkers of dietary intake, microbial dysbiosis, or metabolic disease, having an authentic standard of 9-methyltetradecanoic acid is essential for calibrating retention times, constructing calibration curves, and validating mass spectral matches in untargeted metabolomics workflows. Procurement of a high-purity standard ensures the analytical rigor required for publication-quality lipidomic data [2].

Synthetic Precursor for Novel Lipid-Based Biomaterials and Surfactants

The unique physicochemical profile of 9-methyltetradecanoic acid—specifically its elevated boiling point (355.5 °C) and high lipophilicity (logP 5.65–6.46) relative to unbranched myristic acid [1]—makes it a valuable synthetic precursor for designing novel lipid-based materials. Researchers can derivatize the carboxylic acid headgroup to produce methyl-branched fatty alcohols, amines, or esters with tailored hydrophobic/hydrophilic balance. These derivatives can serve as specialty surfactants with distinct critical micelle concentrations (CMCs) and phase behavior compared to their unbranched counterparts. In the development of lipid nanoparticles for nucleic acid delivery, the incorporation of branched-chain lipids has been shown to enhance endosomal escape and improve transfection efficiency [2]. While specific data for 9-methyltetradecanoic acid-derived lipids are not yet published, the class-level effects of midchain branching on lipid packing and membrane fusion suggest promising applications in this domain, making the procurement of this specific branched fatty acid a strategic investment for exploratory biomaterials research.

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